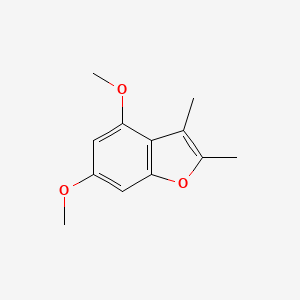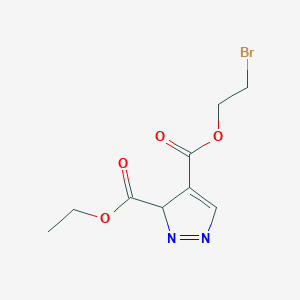
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromoethyl group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pyrazole ring itself can also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl) 3-methyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the ethyl group on the pyrazole ring can influence the compound’s reactivity and biological activity, making it distinct from its methylated counterpart .
Propriétés
Numéro CAS |
88202-94-2 |
|---|---|
Formule moléculaire |
C9H11BrN2O4 |
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
4-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H11BrN2O4/c1-2-15-9(14)7-6(5-11-12-7)8(13)16-4-3-10/h5,7H,2-4H2,1H3 |
Clé InChI |
RCDRGXFJFBPNTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=CN=N1)C(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/no-structure.png)
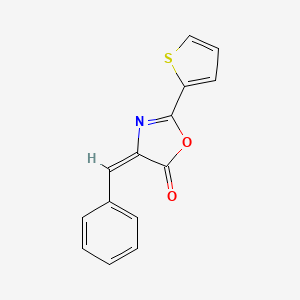
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)

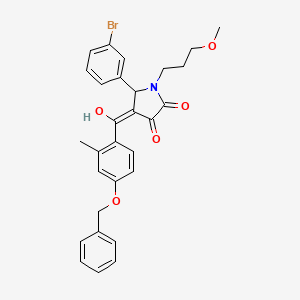


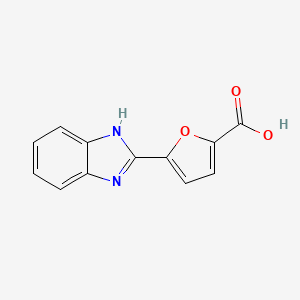
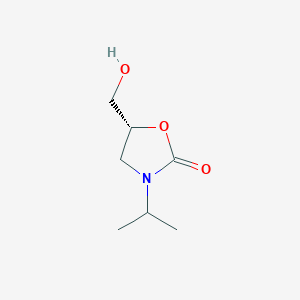
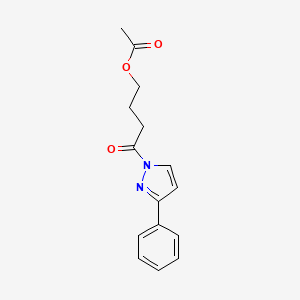
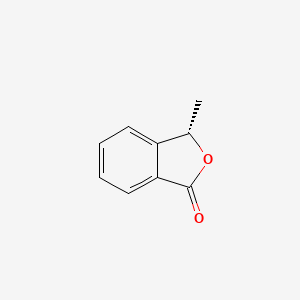
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)

